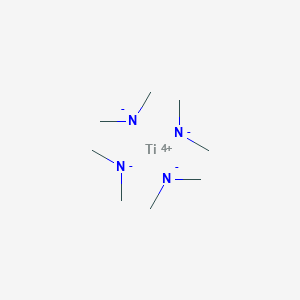

Tetrakis(dimethylamino)titanium

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

3275-24-9 |

|---|---|

Molecular Formula |

C8H24N4Ti |

Molecular Weight |

224.17 g/mol |

IUPAC Name |

dimethylazanide;titanium(4+) |

InChI |

InChI=1S/4C2H6N.Ti/c4*1-3-2;/h4*1-2H3;/q4*-1;+4 |

InChI Key |

MNWRORMXBIWXCI-UHFFFAOYSA-N |

SMILES |

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Ti+4] |

Canonical SMILES |

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Ti+4] |

Other CAS No. |

3275-24-9 |

Pictograms |

Flammable; Corrosive; Acute Toxic; Irritant |

Synonyms |

tetrakis(dimethylamido)titanium |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Tetrakis(dimethylamino)titanium (TDMAT): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Tetrakis(dimethylamino)titanium (TDMAT), a critical precursor in various industrial and research applications, including semiconductor manufacturing.

Introduction

This compound (TDMAT), with the chemical formula Ti[N(CH₃)₂]₄, is a volatile, yellow to orange liquid organometallic compound.[1] It is a key precursor for the deposition of titanium nitride (TiN) and titanium dioxide (TiO₂) thin films via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).[2] Its high volatility and good thermal stability make it an ideal candidate for these applications, which are crucial in the fabrication of semiconductor devices.[1] This document details the primary synthesis route, experimental protocols, purification methods, and characterization of TDMAT.

Synthesis of this compound

The most common and industrially relevant method for synthesizing TDMAT involves the reaction of titanium tetrachloride (TiCl₄) with a lithium dimethylamide source, typically lithium dimethylamide (LiNMe₂) or by reacting dimethylamine (B145610) with an organolithium compound like n-butyllithium in situ.[2][3]

Primary Synthesis Route: Salt Metathesis Reaction

The overarching reaction is a salt metathesis, where the chloride ligands on the titanium center are exchanged for dimethylamino ligands.[2]

Overall Reaction: TiCl₄ + 4 LiNMe₂ → Ti(NMe₂)₄ + 4 LiCl[2]

This reaction is typically carried out in an inert hydrocarbon solvent under an inert atmosphere to prevent hydrolysis of the reactants and product.[3]

Alternative Synthesis Route

An alternative, though less common, synthesis route involves the reaction of titanium tetrafluoride (TiF₄) with tris(dimethylamino)silane (B81438) (Me₃SiNMe₂).[3] However, this method is generally considered less practical due to the higher cost and complexity of the starting materials.[3]

Experimental Protocols

The following protocols are based on established synthesis methods, primarily derived from patent literature which details a high-yield process.[3]

Preparation of Lithium Dimethylamide (in situ)

-

Under an inert atmosphere (e.g., argon or nitrogen), add dimethylamine and a hydrocarbon solvent (e.g., n-hexane or n-heptane) to a reaction vessel equipped with a stirrer and cooling system.[3]

-

Cool the mixture to approximately -78°C using a dry ice/acetone bath.[3]

-

Slowly add a solution of n-butyllithium in hexane (B92381) to the stirred dimethylamine solution.[3]

-

Allow the reaction to proceed for 8-12 hours at -78°C to ensure the complete formation of lithium dimethylamide.[3]

Synthesis of TDMAT

-

To the freshly prepared lithium dimethylamide solution, slowly add titanium tetrachloride while maintaining the reaction temperature below 60°C.[3] The addition is exothermic and should be controlled to prevent side reactions.

-

After the addition is complete, continue to stir the reaction mixture for approximately 24 hours under an inert atmosphere.[3]

Purification

-

The primary method for purifying TDMAT is distillation.[3]

-

The product is distilled directly from the reaction mixture, which contains precipitated lithium chloride. This simplifies the process by avoiding a filtration step.[3]

-

Collect the fraction distilling at 75-80°C under a reduced pressure of 5 mmHg.[3]

-

For applications requiring very high purity, such as in the semiconductor industry, short path distillation may be employed to separate TDMAT from less volatile impurities.

Data Presentation

Reactant and Reaction Condition Data

| Parameter | Value | Reference |

| Reactants | ||

| Dimethylamine | 90 - 126 g | [3] |

| n-Butyllithium (2.5 M in hexane) | 800 - 900 mL | [3] |

| Titanium Tetrachloride | 95 g | [3] |

| Solvent | n-hexane or n-heptane | [3] |

| Molar Ratios | ||

| Dimethylamine : n-Butyllithium | 1-2 : 1 | [3] |

| n-Butyllithium : Titanium Tetrachloride | 4-4.5 : 1 | [3] |

| Reaction Conditions | ||

| LiNMe₂ Formation Temperature | -78°C | [3] |

| LiNMe₂ Formation Time | 8 - 12 hours | [3] |

| TDMAT Formation Temperature | < 60°C | [3] |

| TDMAT Formation Time | 24 hours | [3] |

| Purification | ||

| Distillation Temperature | 75 - 80°C | [3] |

| Distillation Pressure | 5 mmHg | [3] |

| Yield | Reported as "higher yield" | [3] |

Physicochemical Properties of TDMAT

| Property | Value | Reference |

| Chemical Formula | C₈H₂₄N₄Ti | [2] |

| Molar Mass | 224.19 g/mol | [2] |

| Appearance | Yellow to orange liquid | [2] |

| Density | 0.947 g/cm³ | [2] |

| Boiling Point | 50°C @ 0.05 mmHg | [2] |

| Solubility in Water | Reacts with water | [2] |

Mandatory Visualizations

Reaction Pathway

Caption: Reaction pathway for the synthesis of TDMAT.

Experimental Workflow

Caption: Experimental workflow for TDMAT synthesis.

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the presence of the dimethylamino ligands and to assess the purity of the compound. The spectrum is expected to show a singlet for the methyl protons. The absence of extraneous peaks indicates a purity of >99%.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the Ti-N stretching vibrations and the various C-H vibrational modes of the methyl groups.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of TDMAT by GC-MS is challenging due to its low volatility and high reactivity. However, it can be used to identify volatile impurities.

Safety and Handling

TDMAT is a hazardous material and must be handled with appropriate safety precautions.

| Hazard | Description | Precaution |

| Flammability | Highly flammable liquid and vapor. | Keep away from heat, sparks, and open flames. |

| Water Reactivity | Reacts violently with water, releasing flammable gases that may ignite spontaneously. | Handle and store under an inert, dry atmosphere (e.g., argon or nitrogen). |

| Corrosivity | Causes severe skin burns and eye damage. | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. |

| Toxicity | Harmful if inhaled or swallowed. | Use in a well-ventilated area or a fume hood. |

Always consult the Safety Data Sheet (SDS) before handling TDMAT.

Conclusion

The synthesis of this compound via the reaction of titanium tetrachloride and lithium dimethylamide is a robust and scalable method for producing this important precursor. Careful control of reaction conditions and rigorous purification are essential to obtain high-purity TDMAT suitable for demanding applications in the semiconductor and materials science fields. Adherence to strict safety protocols is paramount when working with this reactive and hazardous compound.

References

An In-depth Technical Guide to the Chemical Properties of Tetrakis(dimethylamino)titanium (TDMAT)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrakis(dimethylamino)titanium (TDMAT), with the chemical formula C8H24N4Ti, is a volatile, metalorganic precursor pivotal in the fabrication of titanium-based thin films through chemical vapor deposition (CVD) and atomic layer deposition (ALD).[1][2] This technical guide provides a comprehensive overview of the essential chemical properties of TDMAT, including its physical characteristics, reactivity, and thermal stability. Detailed experimental protocols for its synthesis, and its application in ALD are presented. Furthermore, this document includes key reaction pathways and experimental workflows visualized through diagrams to facilitate a deeper understanding of its chemical behavior.

Core Chemical and Physical Properties

TDMAT is a yellow to orange liquid with a characteristic amine-like odor.[2][3] It is highly reactive and sensitive to moisture and air, necessitating handling under inert atmospheric conditions.[1][2] Key physical and chemical properties are summarized in the tables below.

Table 1: Physical Properties of TDMAT

| Property | Value | References |

| Molecular Formula | C8H24N4Ti | [1][4] |

| Molecular Weight | 224.19 g/mol | [1] |

| Appearance | Yellow to orange liquid | [1][2] |

| Density | 0.947 g/mL at 25 °C | [1] |

| Melting Point | <4 °C | [2] |

| Boiling Point | 50 °C at 0.5 mmHg (0.67 mbar) | [1] |

| Vapor Pressure | 0.1 Torr at 25 °C | [5] |

| Flash Point | -4 °C (closed cup) | [6] |

| Solubility | Soluble in organic solvents (e.g., hexane, toluene); reacts with water. | [2] |

Table 2: Safety and Reactivity Data for TDMAT

| Parameter | Description | References |

| GHS Hazard Statements | H225 (Highly flammable liquid and vapor), H260 (In contact with water releases flammable gases which may ignite spontaneously), H314 (Causes severe skin burns and eye damage) | [1][7] |

| Air and Moisture Sensitivity | Highly sensitive; reacts with water to produce titanium dioxide and dimethylamine (B145610). Requires handling using air-free techniques. | [1][2] |

| Thermal Stability | Decomposes at elevated temperatures. Decomposition can occur as low as 140 °C, with more significant gas-phase decomposition observed above 220-280 °C. | [1][8] |

| Incompatible Materials | Water, moisture, and strong oxidizing agents. | [3] |

Synthesis of this compound

The most common laboratory-scale synthesis of TDMAT involves the reaction of titanium tetrachloride (TiCl4) with a lithium salt of dimethylamine, typically lithium dimethylamide (LiNMe2), in an inert solvent.[1][2]

Experimental Protocol: Synthesis of TDMAT

The following protocol is adapted from established synthetic procedures.[2][9] All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

Materials:

-

Titanium tetrachloride (TiCl4)

-

n-Butyllithium (2.5 M in hexanes)

-

Dimethylamine (anhydrous)

-

Anhydrous hexane

-

Reaction flask (e.g., 2L three-neck round-bottom flask) equipped with a mechanical stirrer, dropping funnel, and a condenser.

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

Procedure:

-

Preparation of Lithium Dimethylamide:

-

In a 2L reaction flask, dissolve 90g of dimethylamine in 200mL of anhydrous hexane.

-

Cool the solution to approximately -78 °C using a low-temperature bath.

-

While stirring, slowly add 800mL of a 2.5 M n-butyllithium solution.

-

After the addition is complete, continue stirring the reaction mixture for 10 hours at -78 °C.[9]

-

-

Reaction with Titanium Tetrachloride:

-

Slowly add 95g of titanium tetrachloride to the freshly prepared lithium dimethylamide solution.

-

During the addition, carefully monitor the temperature to ensure it does not exceed 60 °C.

-

After the addition is complete, allow the reaction mixture to stir for 24 hours under an inert atmosphere.[9]

-

-

Isolation and Purification:

-

After the reaction is complete, the precipitated lithium chloride is removed by filtration under an inert atmosphere.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude TDMAT is then purified by vacuum distillation. The fraction collected between 75-80 °C at 5 mmHg is the purified product.[9]

-

Chemical Reactivity and Decomposition

Hydrolysis

TDMAT is extremely sensitive to water. The hydrolysis reaction leads to the formation of titanium dioxide (TiO2) and dimethylamine (HNMe2).[1][2] This high reactivity is a critical consideration for its storage and handling.

Thermal Decomposition

The thermal stability of TDMAT is a crucial factor in its application in CVD and ALD. While it has good volatility, it can undergo thermal decomposition, which can be both a desired feature in CVD and a limiting factor in ALD. The decomposition mechanism is complex and can be influenced by temperature, pressure, and the reactive environment.[8] Studies have shown that TDMAT can start to decompose at temperatures as low as 140 °C.[8] Gas-phase dissociation into dimethylamine has been observed at temperatures above 280 °C.[8]

Applications in Thin Film Deposition

TDMAT is a widely used precursor for the deposition of titanium-based thin films, such as titanium nitride (TiN) and titanium dioxide (TiO2), due to its high volatility and reactivity.[1][2]

Atomic Layer Deposition (ALD) of TiO2

In ALD, TDMAT and a co-reactant (e.g., water) are introduced into the reaction chamber in sequential, self-limiting pulses to deposit a thin film one atomic layer at a time.

Experimental Protocol: ALD of TiO2 using TDMAT and Water

The following is a representative protocol for the ALD of TiO2 films. Specific parameters may vary depending on the reactor geometry and desired film properties.[1][7][10]

Apparatus:

-

ALD reactor equipped with precursor delivery lines, a reaction chamber, and a vacuum system.

-

TDMAT precursor held in a bubbler.

-

Deionized water as the oxygen source.

-

Inert purge gas (e.g., nitrogen or argon).

Procedure:

-

Substrate Preparation: The substrate (e.g., silicon wafer) is loaded into the ALD reactor.

-

System Purge: The reactor is purged with an inert gas to remove any residual air and moisture.

-

Deposition Cycle:

-

TDMAT Pulse: A pulse of TDMAT vapor is introduced into the reactor. A typical pulse duration is 0.15 to 1.0 seconds.[1][7] The TDMAT precursor is typically held at a temperature to ensure adequate vapor pressure (e.g., 23 °C to 75 °C).[1][10]

-

Purge: The reactor is purged with an inert gas for a period of 5 to 30 seconds to remove any unreacted TDMAT and gaseous byproducts.[1][7]

-

Water Pulse: A pulse of water vapor is introduced into the reactor. A typical pulse duration is 0.10 to 0.4 seconds.[1][7]

-

Purge: The reactor is again purged with an inert gas for 20 to 85 seconds to remove unreacted water and byproducts of the surface reaction.[1][7]

-

-

Film Growth: The deposition cycle is repeated until the desired film thickness is achieved. The deposition temperature is typically maintained in the range of 120 °C to 250 °C.[10]

Conclusion

This compound is a versatile and highly reactive precursor with significant applications in materials science, particularly in the semiconductor industry. Its chemical properties, including high volatility and reactivity with water, dictate its handling and application. A thorough understanding of its synthesis, reactivity, and behavior in deposition processes is essential for its effective and safe utilization in research and development. The provided data and protocols offer a foundational guide for professionals working with this important organometallic compound.

References

- 1. Crystalline as-deposited TiO 2 anatase thin films grown from TDMAT and water using thermal atomic layer deposition with in situ layer-by-layer air annealing [journal.atomiclayerdeposition.com]

- 2. Tetrakis(dimethylamido)titanium - Wikipedia [en.wikipedia.org]

- 3. whz.de [whz.de]

- 4. strem.com [strem.com]

- 5. researchgate.net [researchgate.net]

- 6. strem.com [strem.com]

- 7. irjes.com [irjes.com]

- 8. researchgate.net [researchgate.net]

- 9. CN103193818A - The synthetic method of this compound - Google Patents [patents.google.com]

- 10. scribd.com [scribd.com]

An In-Depth Technical Guide to the Thermal Decomposition of Tetrakis(dimethylamino)titanium (TDMAT)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(dimethylamino)titanium (TDMAT), with the chemical formula Ti[N(CH₃)₂]₄, is a volatile, metal-organic precursor predominantly used in the semiconductor industry for the deposition of titanium nitride (TiN) and titanium dioxide (TiO₂) thin films via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). The thermal stability of TDMAT is a critical parameter that dictates the process window and the quality of the deposited films. Understanding its thermal decomposition behavior is paramount for optimizing deposition processes and ensuring film purity and performance. This guide provides a comprehensive overview of the thermal decomposition of TDMAT, including quantitative data, experimental methodologies, and decomposition pathways.

Thermal Decomposition Temperature of TDMAT

The thermal decomposition of TDMAT is not characterized by a single, sharp decomposition temperature but rather by a range that is highly dependent on the experimental conditions. The onset of decomposition has been observed at temperatures as low as 130-140°C, with more significant decomposition occurring at temperatures above 220°C. The key factors influencing the decomposition temperature include the substrate material, ambient pressure, and the composition of the surrounding gas atmosphere.

Quantitative Decomposition Data

The following table summarizes the reported thermal decomposition temperatures of TDMAT under various experimental conditions.

| Onset Decomposition Temperature (°C) | Analytical Method | Substrate/Environment | Pressure | Key Observations | Reference |

| ~130 | Thermogravimetric Analysis (TGA) | Inert | Atmospheric | Initial weight loss observed. | |

| >140 | Atomic Layer Deposition (ALD) | Not specified | Not specified | Non-negligible thermal decomposition component observed during ALD. | |

| >220 | Atomic Layer Deposition (ALD) | Silicon | Not specified | Gas-phase unimolecular decomposition becomes significant. | |

| >280 | Gas Phase Analysis | Gas Phase | Not specified | Dissociation into dimethylamine (B145610) observed. | |

| 60 - 260 | In-situ FT-IR | Gas Phase | Not specified | Gradual weakening of the Ti-N peak, indicating decomposition. |

Experimental Protocols

Accurate determination of the thermal decomposition of TDMAT requires careful experimental design, particularly due to its air-sensitive nature. All handling and sample preparation should be performed in an inert atmosphere, such as a glovebox.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which TDMAT begins to decompose by measuring its mass loss as a function of temperature.

Methodology:

-

Sample Preparation: Inside a nitrogen-filled glovebox, a small amount of liquid TDMAT (typically 5-10 mg) is loaded into a hermetically sealed aluminum or ceramic crucible.

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to eliminate any residual oxygen and moisture.

-

Experimental Run: A baseline is first run with an empty crucible to account for any instrumental drift. The sample crucible is then placed in the TGA furnace.

-

Heating Program: The sample is heated at a constant rate, typically 10-20 °C/min, from ambient temperature to a final temperature well above the expected decomposition point (e.g., 500 °C).

-

Data Analysis: The mass loss of the sample is recorded as a function of temperature. The onset of decomposition is identified as the temperature at which a significant deviation from the baseline mass is observed. For more detailed analysis of the evolved gases, a TGA instrument coupled with a mass spectrometer (TGA-MS) can be used.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of TDMAT, providing information on the energetics of the process.

Methodology:

-

Sample Preparation: Similar to TGA, the sample is prepared in a glovebox. A small, accurately weighed amount of TDMAT is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Experimental Run: A baseline is established by running the empty sample and reference pans through the desired temperature program.

-

Heating Program: The sample and reference pans are heated at a controlled rate (e.g., 10 °C/min).

-

Data Analysis: The differential heat flow between the sample and the reference is measured as a function of temperature. Endothermic or exothermic peaks in the DSC thermogram indicate thermal events such as decomposition.

Thermal Decomposition Pathway

The thermal decomposition of TDMAT is a complex process that can proceed through several pathways, influenced by temperature and the presence of reactive surfaces. The primary decomposition mechanism is believed to be β-hydride elimination.

A simplified representation of the initial decomposition step is as follows:

Caption: Proposed β-hydride elimination pathway for TDMAT decomposition.

This initial step involves the transfer of a hydrogen atom from a methyl group to the titanium center, leading to the formation of a titanium hydride intermediate and methyleneimine. The titanium hydride intermediate is unstable and undergoes further reactions, ultimately leading to the formation of titanium nitride and dimethylamine as the major volatile byproduct.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the thermal decomposition of an air-sensitive precursor like TDMAT.

Caption: Workflow for studying the thermal decomposition of TDMAT.

Conclusion

The thermal decomposition of this compound is a complex process that is highly sensitive to experimental conditions. A thorough understanding of its decomposition temperature range, the methodologies for its characterization, and the underlying reaction pathways is essential for the successful application of TDMAT in the fabrication of high-quality titanium-based thin films. This guide provides a foundational understanding for researchers and professionals working with this important precursor.

An In-depth Technical Guide to the Material Safety Data Sheet for Tetrakis(dimethylamino)titanium (TDMAT)

This guide provides a comprehensive overview of the safety, handling, and emergency procedures for Tetrakis(dimethylamino)titanium (TDMAT), a precursor widely used in the semiconductor, optoelectronics, and precision coating industries.[1] The information is intended for researchers, scientists, and professionals in drug development and materials science who handle this chemical.

Chemical Identification and Physical Properties

This compound, with the chemical formula C₈H₂₄N₄Ti, is a metalorganic compound primarily used for chemical vapor deposition (CVD) and atomic layer deposition (ALD) to create high-purity titanium thin films or titanium dioxide layers.[1][2] It is a yellow to orange liquid with a strong ammoniacal or fishy odor.[1][3]

Table 1: Physical and Chemical Properties of TDMAT

| Property | Value |

| CAS Number | 3275-24-9[4][5][6][7] |

| Molecular Formula | C₈H₂₄N₄Ti[8][9][10][11] |

| Molecular Weight | 224.17 g/mol [10][12] |

| Appearance | Yellow to orange liquid[1][5][7][11] |

| Density | 0.947 g/mL at 25 °C[1][13] |

| Melting Point | < 4 °C[1] |

| Boiling Point | 50 °C at 0.5 mm Hg[1][13] |

| Flash Point | -3 °C (26.6 °F) to <= 8 °C (<= 46 °F)[3][5] |

| Solubility | Soluble in organic solvents like hexane (B92381) and toluene; reacts violently with water.[1] |

| Vapor Pressure | 0.11 mmHg at 25 °C[3] |

Hazard Identification and Classification

TDMAT is a hazardous chemical that poses multiple risks. It is classified as a highly flammable liquid and vapor that, in contact with water, releases flammable gases which may ignite spontaneously.[4][10][14] It is also corrosive, causing severe skin burns and serious eye damage.[4][5][8][10] Inhalation, ingestion, or skin contact can be harmful or toxic.[4]

Table 2: GHS Hazard Statements

| Code | Statement |

| H225 | Highly flammable liquid and vapor[4][10] |

| H260 | In contact with water releases flammable gases, which may ignite spontaneously[4][10] |

| H301/H302 | Toxic or Harmful if swallowed[3][4] |

| H311 | Toxic in contact with skin[4] |

| H314 | Causes severe skin burns and eye damage[4][10][14] |

| H318 | Causes serious eye damage[4] |

| H331/H332 | Toxic or Harmful if inhaled[3][4] |

| H335 | May cause respiratory irritation[8] |

Table 3: NFPA 704 and HMIS Ratings

| Rating System | Health | Flammability | Instability/Reactivity | Special |

| NFPA 704 | 3 | 3 | 2 | W |

| HMIS | 3 | 3 | 2 |

Special Hazard "W" indicates unusual reactivity with water.[4]

Experimental Protocols: Safe Handling and Storage

Due to its high reactivity and hazardous nature, strict protocols must be followed when handling and storing TDMAT.

-

Inert Atmosphere: Always handle TDMAT under an inert atmosphere, such as nitrogen or argon, to prevent contact with moisture and air.[9][15]

-

Ventilation: Use only in a chemical fume hood or with adequate general or local explosion-proof ventilation.[5][9]

-

Ignition Sources: Keep away from all sources of ignition, including heat, sparks, open flames, and hot surfaces. Use spark-proof tools and explosion-proof equipment.[5][6][15]

-

Grounding: Ground and bond containers and receiving equipment when transferring material to prevent static electricity discharge.[5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a face shield, impervious gloves (neoprene or nitrile rubber), and flame-retardant antistatic protective clothing.[5][8] Do not wear contact lenses.[8]

-

Avoid Contact: Do not get in eyes, on skin, or on clothing. Do not breathe vapors or mist.[5][6]

-

Location: Store in a cool, dry, well-ventilated, flammables-area away from heat and direct sunlight.[5][9]

-

Conditions: Keep containers tightly sealed under an inert gas like nitrogen.[5][9] Protect from moisture as it reacts violently with water.[9][16]

-

Incompatibilities: Store away from incompatible materials such as water, strong oxidizing agents, acids, alcohols, and protic solvents.[5][16]

Emergency Procedures and First Aid

Immediate action is critical in case of exposure or accidental release.

-

Evacuate: Evacuate unnecessary personnel from the area.[8]

-

Isolate: Isolate the spill area and deny entry.[5]

-

Ventilate: Ensure adequate ventilation.[4]

-

Eliminate Ignition Sources: Remove all sources of ignition.[5][9]

-

Containment: Absorb the spill with inert, dry material such as sand, vermiculite, or diatomite.[4][9] DO NOT USE WATER. [4][5]

-

Cleanup: Use spark-proof tools to collect the absorbed material into a suitable, tightly closed container for disposal.[5]

-

General Advice: Remove the victim from the dangerous area and seek immediate medical attention. Show the safety data sheet to the attending physician.[10][17]

-

Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Keep the patient warm and seek immediate medical help.[4][9]

-

Skin Contact: Immediately remove all contaminated clothing.[4] Rinse the skin thoroughly with plenty of water and soap for at least 15 minutes.[4][5] Seek immediate medical attention.[5][8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][8] Remove contact lenses if present and easy to do.[4] Get immediate medical aid.[5]

-

Ingestion: Do NOT induce vomiting.[4][5] If the victim is conscious, rinse their mouth with water and have them drink copious amounts of water.[4] Never give anything by mouth to an unconscious person.[5] Call for immediate medical help.[4]

Reactivity and Decomposition

Understanding the chemical reactivity of TDMAT is crucial for preventing hazardous situations.

-

Reactivity with Water: TDMAT reacts violently and potentially explosively with water, moisture, or steam, releasing flammable and toxic gases like dimethylamine.[5][16] The ultimate products of hydrolysis are titanium dioxide and dimethylamine.[2]

-

Chemical Stability: The material is stable when stored under a dry, inert atmosphere and away from heat.[12] It is sensitive to air and moisture.[1][5]

-

Incompatible Materials: Avoid contact with water, air, strong oxidizing agents, acids, alcohols, protic solvents, halogens, aldehydes, and ketones.[5][16]

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic and irritating fumes, including carbon oxides (CO, CO₂), nitrogen oxides, and titanium oxides.[5][9][16]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, sand, carbon dioxide, or alcohol-resistant foam.[4][8][15] DO NOT USE WATER or water with a full jet, as it will exacerbate the situation.[4][5]

-

Specific Hazards: TDMAT is a highly flammable liquid and vapor.[5][8] Vapors are heavier than air and may travel to an ignition source and flash back.[5] Containers may explode when heated.[5] The reaction with water releases flammable gases.[4]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective clothing.[9]

Toxicological Information

-

Routes of Exposure: Inhalation, ingestion, skin, and eye contact.

-

Acute Effects:

-

Inhalation: Harmful or toxic if inhaled.[4] Causes chemical burns to the respiratory tract and may cause irritation, dizziness, or suffocation.[5][8]

-

Skin: Toxic in contact with skin.[4] Causes severe skin burns.[5][8]

-

Ingestion: Toxic or harmful if swallowed.[4] Causes burns to the gastrointestinal tract.[5]

-

-

Chronic Effects: Prolonged or repeated exposure may cause effects similar to acute exposure, including dermatitis.[5][16]

-

Carcinogenicity: This product is not listed as a carcinogen by IARC, ACGIH, NTP, or OSHA.[10]

References

- 1. High Purity Tetrakis (Dimethylamino) Titanium Manufacturer丨CAS 3275-24-9 - Wolfa [wolfabio.com]

- 2. Tetrakis(dimethylamido)titanium - Wikipedia [en.wikipedia.org]

- 3. msdsdigital.com [msdsdigital.com]

- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. strem.com [strem.com]

- 8. gelest.com [gelest.com]

- 9. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 10. umass.edu [umass.edu]

- 11. strem.com [strem.com]

- 12. ereztech.com [ereztech.com]

- 13. 3275-24-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. lamp.umd.edu [lamp.umd.edu]

- 17. chemicalbook.com [chemicalbook.com]

handling and storage procedures for TDMAT

An In-depth Technical Guide to the Handling and Storage of Tetrakis(dimethylamido)titanium (TDMAT)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential procedures for the safe handling and storage of Tetrakis(dimethylamido)titanium (TDMAT). TDMAT is a highly reactive organometallic compound, widely utilized as a precursor in atomic layer deposition (ALD) and chemical vapor deposition (CVD) for creating titanium nitride (TiN) and titanium dioxide (TiO₂) thin films.[1][2] Its utility in advanced material science, including applications relevant to drug delivery systems and medical device coatings, necessitates stringent safety protocols. Due to its pyrophoric and water-reactive nature, adherence to proper handling techniques is critical to ensure personnel safety and experimental integrity.[3]

Chemical and Physical Properties

TDMAT (CAS-No: 3275-24-9) is a yellow liquid or crystalline powder with a molecular formula of C₈H₂₄N₄Ti.[1][4] It is a monomeric and volatile compound, making it suitable for vapor deposition techniques.[2] Its reactivity stems from the titanium-nitrogen bonds, which are susceptible to hydrolysis. A summary of its key quantitative properties is presented in Table 1.

Table 1: Physical and Chemical Properties of TDMAT

| Property | Value | Source(s) |

| Molecular Weight | 224.17 - 224.21 g/mol | [4][5] |

| Appearance | Yellow liquid or pale to dark yellow crystalline powder | [1][2][6] |

| Density | 0.947 - 0.96 g/cm³ (at 20 °C) | [2][4][6] |

| Boiling Point | 50 °C at 0.05 mmHg | [2] |

| Melting Point | 60 - 65 °C | [1] |

| Flash Point | -30 °C (-22 °F) - closed cup | [4][7] |

| Vapor Pressure | No information available | [4] |

| Solubility | Reacts violently with water. Soluble in organic solvents (e.g., toluene, diethyl ether). | [1][2] |

Storage and Stability

Proper storage of TDMAT is paramount to maintain its chemical integrity and prevent hazardous situations. The compound is air and moisture-sensitive and can decompose over time or with improper storage.[2][8]

Table 2: Recommended Storage Conditions for TDMAT

| Parameter | Recommendation | Source(s) |

| Atmosphere | Store under a dry, inert atmosphere (Nitrogen or Argon recommended, with <5 ppm moisture and oxygen). | [4][5][9] |

| Temperature | Store in a cool, dry place. Refrigeration at 2 - 8 °C is recommended. Maintain storage temperature below 50°C. | [5][8][10] |

| Container | Keep in the original, tightly closed container. Stainless steel containers are preferred. Store locked up. | [5][8][9][10] |

| Location | Store in a well-ventilated, flammables-area, away from heat, sparks, open flames, and direct sunlight. | [5][8][9] |

| Incompatibilities | Store away from water, moisture, strong oxidizing agents, acids, alcohols, and compounds containing active hydrogen. | [4][5][8][11] |

| Stability | Thermal decomposition can occur at temperatures as low as 140°C. | [12] |

Safe Handling and Personal Protective Equipment (PPE)

TDMAT is a hazardous material classified as highly flammable, water-reactive, and corrosive.[6][10] It can cause severe skin burns, serious eye damage, and is toxic if inhaled or swallowed.[6] All handling must be performed with rigorous safety measures.

Engineering Controls

-

Work Area : All manipulations of TDMAT must be conducted in a certified chemical fume hood, an efficient glove box, or a glove bag under an inert atmosphere.[8][13]

-

Ventilation : Use adequate general or local explosion-proof ventilation.[8]

-

Safety Equipment : An eyewash station and a safety shower must be readily accessible in the immediate vicinity of any potential exposure.[8][11]

-

Ignition Sources : Eliminate all ignition sources. Use only non-sparking tools and explosion-proof electrical equipment. All equipment must be properly grounded and bonded to prevent static discharge.[4][5][10]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent contact and exposure.

Table 3: Personal Protective Equipment (PPE) for Handling TDMAT

| Body Part | Recommended PPE | Rationale and Source(s) |

| Eye/Face | Chemical splash goggles and a face shield. | Protects against splashes and potential explosions.[8][13][14] |

| Skin/Body | Flame-retardant lab coat (e.g., Nomex). Avoid synthetic materials like polyester. | Provides a barrier against spills and fire.[9][13][14] |

| Hands | Double gloving: Nitrile gloves underneath neoprene or butyl rubber gloves. | Protects against chemical burns and degradation of a single glove layer.[11][13][15] |

| Respiratory | If ventilation is inadequate or in case of a spill, a self-contained breathing apparatus (SCBA) or a respirator with an appropriate filter (e.g., ABEK type) is required. | Protects against inhalation of toxic vapors.[1][8][9] |

Key Experimental Protocol: TDMAT in Atomic Layer Deposition (ALD)

This section outlines a generalized protocol for using TDMAT as a precursor for depositing TiO₂ thin films, a common application. The process relies on sequential, self-limiting surface reactions.[16]

Methodology

-

System Preparation :

-

Ensure the ALD reactor, gas lines, and substrate are clean and dry. Glassware should be oven-dried.[13]

-

Load the substrate into the ALD chamber.

-

Purge the entire system, including precursor lines, thoroughly with a high-purity inert gas (e.g., Ar or N₂) to remove residual air and moisture.

-

-

Precursor Handling and Delivery :

-

Connect the TDMAT container (bubbler) to the ALD system under an inert atmosphere.

-

Gently heat the TDMAT bubbler to increase its vapor pressure for efficient delivery. A typical temperature is between 50°C and 70°C.[17]

-

Use a carrier gas (e.g., Ar) flowing through the bubbler to transport the TDMAT vapor to the reaction chamber.

-

-

Deposition Cycle :

-

The ALD process consists of repeated cycles. A single cycle for TiO₂ deposition using TDMAT and water is as follows: a. TDMAT Pulse : Inject TDMAT vapor into the chamber for a set time (e.g., 2.5 seconds) to allow a monolayer to chemisorb onto the substrate surface.[15] b. Inert Gas Purge : Purge the chamber with inert gas (e.g., 5 seconds) to remove unreacted TDMAT and byproducts.[15] c. Co-reactant (Water) Pulse : Introduce the co-reactant, H₂O vapor, into the chamber (e.g., 0.15 seconds). The water reacts with the surface-bound TDMAT precursor to form TiO₂ and dimethylamine (B145610) byproduct.[2][15] d. Inert Gas Purge : Purge the chamber again with inert gas (e.g., 13 seconds) to remove byproducts and any excess water vapor.[15]

-

Repeat this cycle until the desired film thickness is achieved. The growth rate is typically around 0.052 - 0.08 nm/cycle.[16][18]

-

-

Post-Deposition :

-

After the final cycle, cool the substrate under a continuous inert gas flow.

-

Vent the chamber and remove the coated substrate.

-

The hydrolysis reaction of TDMAT is the fundamental chemical transformation in this process.

Caption: Hydrolysis reaction of TDMAT with water.

Below is a diagram illustrating the typical workflow for an ALD experiment using TDMAT.

Caption: General experimental workflow for ALD using TDMAT.

Spill, Emergency, and Disposal Procedures

A clear and practiced emergency plan is crucial.

Spill Response

-

Evacuate : Immediately evacuate all personnel from the spill area.[19]

-

Ventilate : Ensure the area is well-ventilated.

-

Containment : Cover drains and contain the spill using liquid-absorbent, non-combustible material such as dry sand, Chemizorb®, or powdered lime.[9][10] Do NOT use water or combustible materials like paper towels.[9]

-

Collection : Carefully collect the absorbed material using non-sparking tools and place it in a suitable, sealable container for disposal.[4][9]

Fire Response

-

Extinguishing Media : In case of fire, use dry sand, dry chemical powder, or alcohol-resistant foam.[4][9]

-

CRITICAL : DO NOT USE WATER . TDMAT reacts violently with water, releasing flammable gases that may ignite spontaneously.[4][5][9]

Waste Disposal

-

Containerization : Dispose of TDMAT waste and contaminated materials in approved, properly labeled waste disposal containers.[9]

-

Regulations : All disposal must be conducted in accordance with local, state, and federal regulations.[5]

-

Deactivation : Empty containers retain hazardous residue. They should be triple-rinsed with an inert, unreactive solvent in a safe, controlled environment (fume hood) before being opened to the atmosphere and disposed of.

The following flowchart outlines the logical steps for safe handling and emergency response.

Caption: Safe handling and emergency logic flowchart for TDMAT.

References

- 1. Gas detectors and respiratory protection equipments C8H24N4Ti (TDMAT - tetrakis (dimethylamino) titanium), CAS number 3275-24-9 [en.gazfinder.com]

- 2. Tetrakis(dimethylamido)titanium - Wikipedia [en.wikipedia.org]

- 3. Central Washington University | Safe Handling of Pyrophoric Chemicals [cwu.edu]

- 4. fishersci.com [fishersci.com]

- 5. ereztech.com [ereztech.com]

- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 7. Tetrakis(dimethylamido)titanium(IV) TDMAT [sigmaaldrich.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. msdsdigital.com [msdsdigital.com]

- 11. gelest.com [gelest.com]

- 12. researchgate.net [researchgate.net]

- 13. operations.ok.ubc.ca [operations.ok.ubc.ca]

- 14. cmu.edu [cmu.edu]

- 15. tsapps.nist.gov [tsapps.nist.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Dataset for TiN Thin Films Prepared by Plasma-Enhanced Atomic Layer Deposition Using Tetrakis(dimethylamino)titanium (TDMAT) and Titanium Tetrachloride (TiCl4) Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. lamp.umd.edu [lamp.umd.edu]

A Technical Guide to High-Purity Tetrakis(dimethylamido)titanium (TDMAT) for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity Tetrakis(dimethylamido)titanium (TDMAT), a critical precursor in various advanced technological applications, including semiconductor manufacturing and emerging biomedical fields. This document outlines commercial suppliers, purity specifications, analytical methodologies for quality control, and explores its applications in drug delivery and medical device coatings.

Commercial Suppliers and Purity Specifications

High-purity TDMAT is available from several reputable chemical suppliers. The purity grades and available specifications vary, catering to different application requirements, from research and development to industrial-scale production. Below is a summary of prominent suppliers and their typical product specifications.

| Supplier | Product Name/Grade | Purity Specification | Analytical Method(s) |

| Entegris | UltraPur™ TDMAT | 99.9999% (metals basis) | ICP-MS, NMR |

| Sigma-Aldrich | TDMAT, 99.999% trace metals basis | Assay: 99.999% (trace metals analysis) | Trace Metals Analysis |

| Strem Chemicals | TDMAT (99.99%-Ti) PURATREM | 99% | Not specified |

| American Elements | Tetrakis(dimethylamido)titanium(IV) | Offers various grades including high purity and ultra-high purity | ASTM testing standards |

| Wolfa | High Purity Tetrakis (Dimethylamino) Titanium | >99.9% | Not specified |

Table 1: Comparison of Commercial High-Purity TDMAT Suppliers. This table summarizes the advertised purity levels and analytical methods for TDMAT from various commercial suppliers.

For applications demanding the utmost purity, such as in semiconductor manufacturing and certain sensitive biomedical applications, a detailed trace metal analysis is crucial. Entegris provides a comprehensive certificate of analysis for its UltraPur™ TDMAT, with specified maximum concentrations for a wide range of metallic impurities.

| Element | Specification (ppb) | Element | Specification (ppb) |

| Aluminum (Al) | 25 | Lithium (Li) | 7.5 |

| Antimony (Sb) | 5 | Magnesium (Mg) | 10 |

| Arsenic (As) | 5 | Manganese (Mn) | 5 |

| Barium (Ba) | 10 | Nickel (Ni) | 10 |

| Beryllium (Be) | 5 | Potassium (K) | 5 |

| Bismuth (Bi) | 10 | Sodium (Na) | 25 |

| Cadmium (Cd) | 5 | Strontium (Sr) | 12.5 |

| Calcium (Ca) | 25 | Tin (Sn) | 5 |

| Chromium (Cr) | 5 | Vanadium (V) | 5 |

| Cobalt (Co) | 5 | Zinc (Zn) | 25 |

| Copper (Cu) | 12.5 | Zirconium (Zr) | 5 |

| Iron (Fe) | 10 |

Table 2: Trace Metal Specifications for Entegris UltraPur™ TDMAT.[1] This table details the maximum allowable concentrations of various metallic impurities in parts per billion (ppb). The analysis is typically performed using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Experimental Protocols for Quality Assurance

Ensuring the purity of TDMAT is paramount for the consistency and success of experimental and manufacturing processes. The following sections outline the methodologies for key analytical techniques used in the quality control of high-purity TDMAT.

Trace Metal Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive technique used to determine the concentration of trace metals in a sample. Due to the reactive nature of TDMAT, direct analysis is not feasible. Therefore, a sample preparation step involving controlled hydrolysis or acid digestion is necessary.

Sample Preparation (Hydrolysis Method):

-

In a controlled inert atmosphere (glovebox), carefully weigh a precise amount of TDMAT into a clean, inert vessel.

-

Slowly and cautiously add the TDMAT sample to a volume of deionized water or a dilute acid solution (e.g., 2% nitric acid) in a fume hood. The reaction is exothermic and will produce dimethylamine (B145610) gas.

-

Allow the hydrolysis reaction to complete, resulting in the formation of titanium dioxide (TiO₂) precipitate and a solution containing the metallic impurities.

-

Acidify the solution with high-purity nitric acid to dissolve the TiO₂ and ensure all metal ions are in solution.

-

Dilute the sample to a known volume with deionized water to achieve a concentration suitable for ICP-MS analysis.

ICP-MS Analysis:

-

Calibrate the ICP-MS instrument using certified multi-element standards.

-

Prepare a series of calibration standards and a blank solution.

-

Introduce the prepared sample solution into the ICP-MS. The sample is nebulized and introduced into an argon plasma, which ionizes the atoms.

-

The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.

-

The detector measures the abundance of each ion, which is then converted to concentration based on the calibration curve.

Analysis of Organic Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed to identify and quantify volatile and semi-volatile organic impurities that may be present in TDMAT, often from the synthesis process. Similar to ICP-MS, direct injection of TDMAT is not advisable due to its low volatility and reactivity. A hydrolysis and extraction method is typically used.[2]

Sample Preparation and Extraction:

-

Hydrolyze a known amount of TDMAT in deionized water in a sealed vial, as described for ICP-MS sample preparation.[2]

-

After hydrolysis, extract the aqueous solution with a high-purity organic solvent such as hexane (B92381) or toluene (B28343) to separate any organic impurities.

-

Carefully collect the organic layer for GC-MS analysis.

GC-MS Analysis:

-

Inject a small volume of the organic extract into the GC.

-

The sample is vaporized and carried by an inert gas through a chromatographic column. The column separates the components of the mixture based on their boiling points and interactions with the column's stationary phase.

-

As each component elutes from the column, it enters the mass spectrometer.

-

The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each component.

-

The identity of the impurities can be determined by comparing their mass spectra to a library of known compounds. Quantification can be achieved by using appropriate internal or external standards.

Applications in Drug Development and Biomedical Research

While TDMAT is predominantly known for its use in the semiconductor industry for depositing titanium nitride (TiN) and titanium dioxide (TiO₂) thin films, its application as a precursor for creating biocompatible materials is of growing interest to the drug development and medical device community.

Biocompatible Coatings for Medical Devices

TDMAT is a key precursor in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) processes to create thin, uniform, and conformal coatings of TiO₂ on medical implants and devices.[3][4][5][6] These coatings can enhance the biocompatibility of materials like metals and polymers, reducing the risk of adverse reactions from the body.[3][4][5][6] The high purity of the TDMAT precursor is critical in these applications to prevent the incorporation of cytotoxic impurities into the coating.

References

- 1. Synthesis of Titanium Dioxide Nanoparticles (TiO2) and Application for Reduction of Bacterial Growth [jns.kashanu.ac.ir]

- 2. EP1510596A2 - Purification, analysis and deposition of titanium amides - Google Patents [patents.google.com]

- 3. Creating biocompatible coatings for medical devices [ep-coatings.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biocompatible Coatings: Advancements in Medical Implants and Devices [sputtertargets.net]

An In-depth Technical Guide to the Molecular Structure and Bonding of Tetrakis(dimethylamino)titanium (TDMAT)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(dimethylamino)titanium, commonly abbreviated as TDMAT, is a prominent organometallic precursor with the chemical formula Ti[N(CH₃)₂]₄.[1] This volatile, yellow liquid is a key component in advanced materials science, particularly in the semiconductor industry for the deposition of high-quality titanium nitride (TiN) and titanium dioxide (TiO₂) thin films via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).[1][2][3][4][5][6] Its utility stems from its high reactivity, good thermal stability, and the ability to produce chlorine-free films. This guide provides a comprehensive overview of the molecular structure, bonding, and key experimental characterization of TDMAT.

Molecular Structure and Bonding

The central titanium atom in TDMAT is in the +4 oxidation state and is coordinated to four dimethylamino ligands. The molecule adopts a distorted tetrahedral geometry around the titanium center, with the nitrogen atoms of the four dimethylamino groups occupying the vertices of the tetrahedron.[1] The overall molecular structure and bonding are influenced by the interplay of steric hindrance between the bulky dimethylamino groups and electronic effects, including π-bonding between the nitrogen lone pairs and the empty d-orbitals of the titanium atom.

Structural Parameters

Precise experimental determination of the gas-phase molecular structure of TDMAT through techniques like gas-phase electron diffraction (GED) or single-crystal X-ray diffraction has not been extensively reported in publicly available literature. However, computational studies and data from related titanium amide complexes provide valuable insights into its structural parameters.

| Parameter | Value (Calculated/Estimated) | Method |

| Bond Lengths | ||

| Ti-N | ~1.90 - 1.95 Å | DFT Calculations |

| N-C | ~1.45 - 1.47 Å | DFT Calculations |

| C-H | ~1.09 - 1.10 Å | DFT Calculations |

| Bond Angles | ||

| N-Ti-N | ~109.5° (ideal tetrahedral) | Assumed Geometry |

| Ti-N-C | Not available | |

| C-N-C | Not available |

Spectroscopic Properties

Spectroscopic techniques are crucial for the characterization and purity assessment of TDMAT. The vibrational and nuclear magnetic resonance spectra provide a fingerprint of the molecule and offer insights into its bonding and dynamic behavior.

Vibrational Spectroscopy (IR and Raman)

The vibrational spectrum of TDMAT is characterized by modes associated with the Ti-N skeleton and the internal vibrations of the dimethylamino ligands. The key vibrational bands and their assignments are summarized below.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 2961, 2942, 2916, 2864, 2851, 2824, 2777 | C-H stretching modes | [7] |

| 1457, 1424 | CH₃ deformation modes | [7] |

| 1250, 1152, 1127 | CH₃ rock modes | [7] |

| 1057 | CN₂ asymmetric stretch | [7] |

| 946 | CN₂ symmetric stretch | [7] |

| 592 | Ti-N stretch | [7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are routinely used to confirm the identity and purity of TDMAT. Due to the diamagnetic nature of the Ti(IV) center, sharp NMR signals are expected.

| Nucleus | Chemical Shift (ppm) | Solvent | Multiplicity | Assignment |

| ¹H | ~3.1 | C₆D₆ | Singlet | N(CH₃)₂ |

| ¹³C | ~44.0 | C₆D₆ | Quartet | N(CH₃)₂ |

Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

Synthesis of this compound (TDMAT)

The most common laboratory synthesis of TDMAT involves the reaction of titanium tetrachloride (TiCl₄) with a lithium salt of dimethylamine (B145610), typically lithium dimethylamide (LiNMe₂).[1] The reaction is performed under an inert atmosphere due to the high sensitivity of the reactants and product to air and moisture.

Materials:

-

Titanium tetrachloride (TiCl₄)

-

n-Butyllithium (n-BuLi) solution in hexanes

-

Dimethylamine (HNMe₂)

-

Anhydrous hydrocarbon solvent (e.g., hexane (B92381) or heptane)

-

Inert gas (Argon or Nitrogen)

-

Schlenk line or glovebox

-

Reaction flask, dropping funnel, and distillation apparatus

Procedure:

-

Under an inert atmosphere, a solution of dimethylamine in a hydrocarbon solvent is cooled to -78 °C in a reaction flask.

-

A stoichiometric amount of n-butyllithium solution is added dropwise to the dimethylamine solution while maintaining the low temperature. This reaction forms lithium dimethylamide. The molar ratio of dimethylamine to n-butyllithium is typically between 1:1 and 2:1.

-

After the addition is complete, the mixture is stirred for 8-12 hours at -78 °C.

-

A solution of titanium tetrachloride in a hydrocarbon solvent is then added dropwise to the lithium dimethylamide slurry at -78 °C. The molar ratio of the organolithium compound to titanium tetrachloride is typically between 4:1 and 4.5:1.

-

The reaction mixture is stirred for another 8-12 hours at -78 °C.

-

The reaction is allowed to warm to room temperature.

-

The final product, this compound, is isolated by vacuum distillation. The fraction collected at 75-80 °C under a pressure of 5 mmHg is the purified product.[8]

Experimental Workflow for Synthesis

Characterization by Gas-Phase Infrared Spectroscopy

Instrument:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Heated gas cell with appropriate windows (e.g., KBr or ZnSe)

-

Vacuum line and pressure measurement gauges

-

Temperature controller

Procedure:

-

The gas cell is evacuated to a low pressure (e.g., < 0.1 Pa) and a background spectrum is recorded.

-

A small amount of TDMAT is introduced into the heated gas cell from a sample reservoir. The temperature of the cell is controlled to ensure a sufficient vapor pressure of the analyte.

-

The infrared spectrum of the gaseous TDMAT is recorded.

-

The absorbance spectrum is obtained by taking the base-10 logarithm of the ratio of the background spectrum to the sample spectrum.

-

The obtained spectrum is then analyzed to identify the characteristic vibrational frequencies.[7]

Applications in Thin Film Deposition

TDMAT is a cornerstone precursor for the deposition of titanium-containing thin films, which are critical in microelectronics for applications such as diffusion barriers and gate dielectrics.

Chemical Vapor Deposition (CVD) of Titanium Nitride (TiN)

In the CVD of TiN, TDMAT is thermally decomposed on a heated substrate. The process can be performed with or without a co-reactant such as ammonia (B1221849) (NH₃). The use of ammonia helps to reduce carbon incorporation in the deposited film, leading to lower resistivity.

Typical CVD Process Parameters:

-

Precursor: TDMAT

-

Co-reactant: Ammonia (NH₃) (optional)

-

Substrate Temperature: 200 - 400 °C

-

Pressure: 10⁻⁴ to 10⁻³ Torr

Atomic Layer Deposition (ALD) of Titanium Dioxide (TiO₂)

ALD is a surface-controlled layer-by-layer process that allows for the deposition of conformal thin films with atomic-level precision. For TiO₂ deposition, TDMAT and an oxygen source, such as water (H₂O) or ozone (O₃), are pulsed sequentially into the reactor.[2][3][4][5][6]

Typical ALD Cycle for TiO₂:

-

TDMAT pulse: Gaseous TDMAT is introduced into the reactor and chemisorbs onto the substrate surface.

-

Purge: The reactor is purged with an inert gas to remove any unreacted TDMAT and byproducts.

-

Oxidizer pulse: An oxygen source (e.g., H₂O vapor) is pulsed into the reactor, reacting with the surface-adsorbed TDMAT species to form a layer of TiO₂.

-

Purge: The reactor is purged again to remove the reaction byproducts and any unreacted oxidizer.

This cycle is repeated to grow the film to the desired thickness.

Conclusion

This compound is a vital precursor in modern materials chemistry, enabling the fabrication of high-performance titanium-based thin films. A thorough understanding of its molecular structure, bonding, and reactivity is essential for optimizing deposition processes and developing new applications. This guide has provided a detailed overview of the key structural and spectroscopic features of TDMAT, along with fundamental experimental protocols for its synthesis and characterization. Further research, particularly experimental determination of its precise gas-phase structure, will continue to refine our understanding of this important organometallic compound.

References

- 1. Tetrakis(dimethylamido)titanium - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Crystalline as-deposited TiO 2 anatase thin films grown from TDMAT and water using thermal atomic layer deposition with in situ layer-by-layer air annealing [journal.atomiclayerdeposition.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. scribd.com [scribd.com]

- 7. tsapps.nist.gov [tsapps.nist.gov]

- 8. CN103193818A - The synthetic method of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reactivity of Tetrakis(dimethylamido)titanium (TDMAT) with Water and Other Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetrakis(dimethylamido)titanium (TDMAT), a prominent organometallic precursor, is integral to advanced material synthesis, particularly in the fabrication of titanium-based thin films through Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). Its high reactivity, especially towards protic solvents like water, is a double-edged sword: enabling low-temperature deposition processes while demanding stringent handling protocols to prevent uncontrolled reactions. This guide provides a comprehensive technical overview of TDMAT's reactivity profile with water and a range of other common organic solvents. It consolidates quantitative kinetic and thermodynamic data, details experimental methodologies for studying these reactions, and presents reaction pathways and workflows through explanatory diagrams. This document is intended to serve as a critical resource for researchers and professionals working with TDMAT, facilitating a deeper understanding of its chemical behavior and enabling safer, more controlled application in various fields.

Introduction

TDMAT, with the chemical formula Ti[N(CH₃)₂]₄, is a yellow liquid characterized by its monomeric nature and volatility. Its reactivity is dominated by the susceptibility of the titanium-nitrogen bonds to nucleophilic attack. This high reactivity is the cornerstone of its utility in forming titanium dioxide (TiO₂) and titanium nitride (TiN) thin films. However, this same reactivity necessitates handling in inert, moisture-free environments to prevent premature decomposition and the formation of undesired byproducts. This guide will systematically explore the reaction of TDMAT with water, alcohols, and other organic solvents, providing a detailed look into the reaction mechanisms, kinetics, and byproducts.

Reactivity with Protic Solvents

Protic solvents, characterized by the presence of a hydrogen atom bound to an electronegative atom (e.g., O-H, N-H), are highly reactive with TDMAT. This reactivity stems from the protonolytic cleavage of the Ti-N bond.

Reaction with Water (Hydrolysis)

The hydrolysis of TDMAT is a rapid and highly exothermic reaction. Even trace amounts of water can lead to the formation of titanium oxo species and, ultimately, titanium dioxide. The overall, complete hydrolysis reaction is as follows:

Ti[N(CH₃)₂]₄ + 2H₂O → TiO₂ + 4HN(CH₃)₂[1]

This reaction proceeds through a series of stepwise ligand exchange reactions, where the dimethylamido (-N(CH₃)₂) ligands are sequentially replaced by hydroxyl (-OH) groups. The initial step involves the protonation of a dimethylamido ligand by a water molecule, leading to the formation of a Ti-OH bond and the liberation of dimethylamine (B145610). Subsequent reactions lead to the formation of Ti(OH)ₓ[N(CH₃)₂]₄₋ₓ intermediates. These intermediates can then undergo condensation reactions, eliminating water to form Ti-O-Ti bridges, which ultimately results in the formation of a titanium dioxide network.

Experimental Protocol: Studying TDMAT Hydrolysis via in-situ FTIR Spectroscopy

A typical experimental setup for studying the gas-phase hydrolysis of TDMAT involves a custom-built gas cell integrated with an FT-IR spectrometer.

-

Apparatus:

-

FT-IR Spectrometer (e.g., Mattson Instruments RS-10000)

-

Custom-built gas cell with IR-transparent windows (e.g., KBr)

-

Heating elements (e.g., fiberglass-sheathed heater tape) and insulation for the cell and gas lines

-

Temperature controllers and thermocouples

-

Vacuum pump and pressure gauges (e.g., capacitance manometer)

-

Inert gas (e.g., Helium) supply with mass flow controllers

-

TDMAT precursor vessel (bubbler)

-

Water vapor source

-

-

Procedure:

-

The gas cell and all gas lines are heated to a desired temperature (e.g., 352 K to 476 K) and thoroughly purged with an inert gas to eliminate atmospheric moisture and oxygen.

-

A background IR spectrum is collected under vacuum or with the inert gas flowing.

-

A controlled partial pressure of TDMAT vapor is introduced into the cell. The pressure is monitored using a capacitance manometer, and the molar density is calculated using the ideal gas law.

-

An IR spectrum of the TDMAT vapor is recorded.

-

A controlled amount of water vapor is then introduced into the cell.

-

A series of IR spectra are recorded over time to monitor the disappearance of TDMAT and the appearance of reaction products, such as dimethylamine and Ti-O species.

-

Quantitative analysis of the spectral data allows for the determination of reaction kinetics.

-

Quantitative Data: TDMAT Hydrolysis

| Parameter | Value | Conditions | Analytical Method |

| Reaction Byproducts | Dimethylamine (HN(CH₃)₂), Titanium Dioxide (TiO₂) | Complete Hydrolysis | General Chemical Knowledge |

| Intermediate Species | Ti(OH)ₓ[N(CH₃)₂]₄₋ₓ | Partial Hydrolysis | Inferred from reaction mechanism |

Reaction Pathway: TDMAT Hydrolysis

Caption: Stepwise hydrolysis of TDMAT leading to the formation of titanium dioxide.

Reaction with Alcohols

Similar to water, alcohols react with TDMAT through alcoholysis, where the alkoxy group (-OR) from the alcohol replaces the dimethylamido ligand. The general reaction is:

Ti[N(CH₃)₂]₄ + 4ROH → Ti(OR)₄ + 4HN(CH₃)₂

The reactivity of the alcohol depends on its steric hindrance and acidity. Less sterically hindered primary alcohols tend to react more readily than bulkier tertiary alcohols.

Experimental Protocol: NMR Study of TDMAT Alcoholysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the solution-phase reactions of TDMAT.

-

Apparatus:

-

NMR Spectrometer

-

NMR tubes with septa

-

Inert atmosphere glovebox or Schlenk line

-

Anhydrous deuterated solvents (e.g., C₆D₆, Toluene-d₈)

-

Syringes and needles for liquid transfer

-

-

Procedure:

-

All glassware is rigorously dried in an oven and cooled under an inert atmosphere.

-

Inside a glovebox or using a Schlenk line, a known amount of TDMAT is dissolved in an anhydrous deuterated solvent in an NMR tube.

-

An initial ¹H and ¹³C NMR spectrum of the TDMAT solution is acquired.

-

A stoichiometric amount of the desired alcohol (also dissolved in the same deuterated solvent) is added to the NMR tube via syringe.

-

A series of NMR spectra are then acquired at different time intervals to monitor the progress of the reaction. The disappearance of TDMAT and alcohol peaks and the appearance of new peaks corresponding to the titanium alkoxide and dimethylamine can be quantified.

-

Temperature-dependent NMR studies can also be performed to determine kinetic parameters.

-

Quantitative Data: TDMAT Alcoholysis

| Parameter | Value | Conditions | Analytical Method |

| Reaction Byproducts | Dimethylamine (HN(CH₃)₂), Titanium Alkoxides (Ti(OR)₄) | Complete Alcoholysis | NMR Spectroscopy |

| Activation Energy (Surface Reaction with -OH groups) | 7-14 kcal/mol | Reaction with -OH terminated self-assembled monolayers | Computational Studies[2][3] |

Reaction Pathway: TDMAT Alcoholysis

Caption: General reaction pathway for the alcoholysis of TDMAT.

Reactivity with Other Solvents

Amines

TDMAT can undergo transamination reactions with other amines, particularly primary and secondary amines. This is an equilibrium process where the dimethylamido ligands are exchanged with other amino groups. The reaction is driven by the volatility of the displaced dimethylamine.

Ti[N(CH₃)₂]₄ + xR₂NH ⇌ Ti(NR₂)ₓ[N(CH₃)₂]₄₋ₓ + xHN(CH₃)₂

Aprotic Solvents

TDMAT is generally soluble in common aprotic organic solvents such as toluene (B28343) and diethyl ether[4]. While it is more stable in these solvents compared to protic solvents, reactions can still occur, especially at elevated temperatures. The reactivity depends on the specific functional groups present in the solvent. Information on the reactivity of TDMAT with a broad range of aprotic solvents like ketones, esters, ethers, and hydrocarbons is limited, and these are generally chosen for their inertness under specific reaction conditions.

Thermal Decomposition

TDMAT can undergo thermal decomposition at elevated temperatures. Studies have shown that decomposition can begin at temperatures as low as 140°C, although significant decomposition is typically observed at higher temperatures[4]. The decomposition pathways are complex and can lead to the formation of various byproducts, including dimethylamine, and titanium-containing species that can incorporate carbon and nitrogen.

Quantitative Data: Thermal Decomposition

| Parameter | Value | Conditions | Analytical Method |

| Decomposition Temperature | Starts around 140°C | Varies with conditions | Multiple studies[4] |

| Decomposition Byproducts | Dimethylamine, Methane, Methylmethyleneimine | Gas-phase decomposition | Mass Spectrometry |

Handling and Safety Precautions

Due to its pyrophoric and water-reactive nature, TDMAT must be handled with extreme care under an inert atmosphere (e.g., nitrogen or argon) using either a glovebox or Schlenk line techniques[5][6][7][8][9]. All glassware must be rigorously dried before use. Personal protective equipment, including safety glasses, a face shield, and flame-resistant gloves and lab coat, should always be worn[5][6][8][10].

Experimental Workflow: Handling Air-Sensitive Reagents

Caption: A generalized workflow for handling air-sensitive reagents like TDMAT.

Conclusion

The reactivity of TDMAT is a complex interplay of its inherent chemical properties and the nature of its surrounding environment. Its vigorous reaction with water and other protic solvents is fundamental to its application in materials science, while its relative stability in aprotic solvents allows for its use as a solution-based reagent. A thorough understanding of these reactions, supported by quantitative data and detailed experimental protocols, is crucial for the safe and effective utilization of this versatile precursor in research and development. This guide provides a foundational understanding to aid researchers in navigating the challenges and harnessing the potential of TDMAT chemistry.

References

- 1. Tetrakis(dimethylamido)titanium - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pyrophoric Materials - Environmental Health and Safety - Purdue University [purdue.edu]

- 6. cmu.edu [cmu.edu]

- 7. chemistry.utah.edu [chemistry.utah.edu]

- 8. Pyrophoric SOP | Compliance and Risk Management [kent.edu]

- 9. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]

- 10. operations.ok.ubc.ca [operations.ok.ubc.ca]

An In-depth Technical Guide to Tetrakis(dimethylamino)titanium (TDMAT)

CAS Number: 3275-24-9[1][2][3][4][5]

This technical guide provides a comprehensive overview of Tetrakis(dimethylamino)titanium (TDMAT), a metalorganic titanium precursor. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details the compound's properties, synthesis, applications, and safety protocols.

Chemical Properties and Identifiers

This compound, also known as Titanium(IV) dimethylamide, is a metalorganic compound with the chemical formula C8H24N4Ti.[3] It is a volatile, yellow to orange liquid with a strong ammoniacal odor.[2] TDMAT is highly reactive and sensitive to moisture.[2]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value |

| CAS Number | 3275-24-9[1][2][3][4] |

| EC Number | 221-904-3[1][3] |

| Molecular Formula | C8H24N4Ti[2][3] |

| Molecular Weight | 224.17 g/mol [2] |

| Appearance | Yellow to orange liquid[2][3][6] |

| Density | 0.947 g/mL at 25 °C[2][3] |

| Melting Point | < 4 °C[2] |

| Boiling Point | 50 °C at 0.5 mmHg[2][3] |

| Solubility | Soluble in organic solvents like hexane (B92381) and toluene; reacts with water.[2] |

Synthesis of this compound

The primary method for synthesizing TDMAT involves the reaction of titanium tetrachloride with lithium dimethylamide.[3]

Experimental Protocol: Synthesis of TDMAT

Objective: To synthesize this compound from titanium tetrachloride and lithium dimethylamide.

Materials:

-

Titanium tetrachloride (TiCl4)

-

Lithium dimethylamide (LiNMe2)

-

Anhydrous hydrocarbon solvent (e.g., hexane or heptane)

-

n-Butyllithium

-

Inert gas (Argon or Nitrogen)

-

Schlenk line apparatus

-

Distillation setup

Procedure:

-

Preparation of Lithium Dimethylamide: Under an inert atmosphere, dissolve dimethylamine in an anhydrous hydrocarbon solvent within a reactor cooled to -78 °C.[7]

-

Slowly add n-butyllithium to the solution to form lithium dimethylamide.[7] The molar ratio of dimethylamine to the organolithium compound should be between 1:1 and 2:1.

-

Allow the reaction to proceed for 8-12 hours at -78 °C.[7]

-

Reaction with Titanium Tetrachloride: Slowly add titanium tetrachloride to the freshly prepared lithium dimethylamide solution. The molar ratio of the organolithium compound to titanium tetrachloride should be between 4:1 and 4.5:1.[7]

-

Maintain the reaction at -78 °C for an additional 8-12 hours.[7]

-

Purification: After the reaction is complete, the target compound, this compound, is isolated by distillation. Collect the fraction at 75-80 °C / 5 mmHg.[7] This method simplifies the process by avoiding a filtration step to remove the lithium chloride salt by-product.[7]

Chemical Reaction: TiCl4 + 4 LiNMe2 → Ti(NMe2)4 + 4 LiCl[3]

Caption: Synthesis workflow for this compound.

Applications in Research and Industry

TDMAT is a crucial precursor in the semiconductor and optoelectronics industries for depositing high-purity titanium-based thin films through Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).[2][3] Its high volatility and good thermal stability make it ideal for these processes.[2]

Key Applications:

-

Semiconductor Manufacturing: Used to deposit titanium nitride (TiN) and titanium dioxide (TiO2) thin films.[2][3][8]

-

Optoelectronic Materials: Employed in creating high-refractive-index TiO2 films for optical coatings and solar cells.[2]

-

Protective Coatings: The resulting titanium-based films offer excellent hardness and are used for protective coatings.[2]

-

Materials Science Research: Utilized in the development of titanium-based nanomaterials and catalyst supports.[2]

Experimental Protocol: Atomic Layer Deposition of TiO2

Objective: To deposit a thin film of Titanium Dioxide on a substrate using TDMAT and water as precursors.

Materials:

-

This compound (TDMAT)

-

Deionized water (H2O)

-

Substrate (e.g., silicon wafer)

-

ALD reactor

-

Inert carrier gas (e.g., Nitrogen)

Procedure:

-

Substrate Preparation: Clean the substrate to remove any organic and inorganic contaminants.

-

ALD Cycle: a. Pulse A (TDMAT): Introduce TDMAT vapor into the ALD reactor. It will chemisorb onto the substrate surface.[9][10] b. Purge A: Purge the reactor with an inert gas to remove any unreacted TDMAT and by-products. c. Pulse B (H2O): Introduce water vapor into the reactor. It will react with the chemisorbed TDMAT on the surface. d. Purge B: Purge the reactor with the inert gas to remove unreacted water and by-products.

-

Film Growth: Repeat the ALD cycle until the desired film thickness is achieved. The process is self-limiting, allowing for precise thickness control.

Surface Reaction Chemistry: The hydrolysis of TDMAT leads to the formation of titanium dioxide and dimethylamine.[3] Ti(NMe2)4 + 2 H2O → TiO2 + 4 HNMe2[3]

Caption: A typical workflow for an ALD cycle using TDMAT.

Handling and Safety Precautions

TDMAT is a hazardous substance that requires careful handling in a controlled environment. It is highly flammable, reacts violently with water, and is toxic if swallowed or in contact with skin.[1] It also causes severe skin burns and eye damage.[1]

Table 2: GHS Hazard Statements

| Code | Hazard Statement |

| H225 | Highly flammable liquid and vapor.[3] |

| H260 | In contact with water releases flammable gases, which may ignite spontaneously.[1][3] |

| H301+H311 | Toxic if swallowed or in contact with skin.[1] |

| H314 | Causes severe skin burns and eye damage.[1][3] |

| H332 | Harmful if inhaled.[1] |

Handling and Storage:

-

Handle under an inert gas, such as argon or nitrogen.[2][11]

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container.[11][12][13]

-

Ground and bond containers when transferring material to prevent static discharge.[11][12]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[12]

-

Skin Protection: Wear appropriate protective gloves (e.g., rubber, neoprene, or nitrile) and clothing to prevent skin exposure.[12][14]

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded.[12]